

Application Note: Solid-Phase Extraction of Olanzapine Ketolactam from Human Urine

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Compound of Interest		
Compound Name:	Olanzapine ketolactam	
Cat. No.:	B1436894	Get Quote

Abstract

This application note details a robust and reliable method for the extraction of **olanzapine ketolactam**, an oxidative metabolite of the atypical antipsychotic drug olanzapine, from human urine samples. The protocol utilizes mixed-mode solid-phase extraction (SPE) with Oasis® MCX cartridges, which employ both reversed-phase and strong cation exchange retention mechanisms. This dual functionality allows for the effective isolation and concentration of the basic **olanzapine ketolactam** from the complex urine matrix, ensuring high recovery and minimal matrix effects. The extracted analyte is suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and metabolomics research.

Introduction

Olanzapine is an atypical antipsychotic medication widely used in the treatment of schizophrenia and bipolar disorder. It undergoes extensive metabolism in the body, leading to the formation of several metabolites that are primarily excreted in the urine.[1] **Olanzapine ketolactam** is a known oxidative degradation product of olanzapine. Understanding the excretion profiles of such metabolites is crucial for comprehensive pharmacokinetic and toxicological assessments.

Solid-phase extraction (SPE) is a widely adopted technique for the selective extraction and concentration of analytes from complex biological matrices like urine.[2][3][4] For basic



compounds such as olanzapine and its metabolites, mixed-mode SPE sorbents that combine reversed-phase and cation exchange properties offer superior selectivity and cleanup compared to traditional single-mode sorbents. The Oasis® MCX (Mixed-Mode Cation Exchange) sorbent is particularly well-suited for this application due to its ability to retain basic compounds through ionic interactions and hydrophobic compounds through reversed-phase interactions.[3][4][5] This application note provides a detailed protocol for the efficient extraction of **olanzapine ketolactam** from human urine using Oasis® MCX cartridges.

ExperimentalMaterials and Reagents

- Olanzapine Ketolactam analytical standard
- Olanzapine-d3 (or other suitable internal standard)
- Oasis® MCX (30 mg, 1 cc) SPE cartridges
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid (88%)
- Ammonium hydroxide (28-30%)
- Deionized water (18 MΩ·cm)
- Human urine (drug-free)

Equipment

- SPE vacuum manifold
- Centrifuge
- Vortex mixer
- Analytical balance



- pH meter
- LC-MS/MS system

Sample Preparation

- Thaw frozen urine samples at room temperature.
- Vortex the samples to ensure homogeneity.
- Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.
- Transfer 1 mL of the supernatant to a clean tube.
- Add an appropriate amount of internal standard (e.g., Olanzapine-d3).
- Acidify the urine sample by adding 100 μL of 2% formic acid in water. Vortex to mix.

Solid-Phase Extraction Protocol

The following protocol is optimized for the Oasis® MCX 30 mg, 1 cc SPE cartridges.

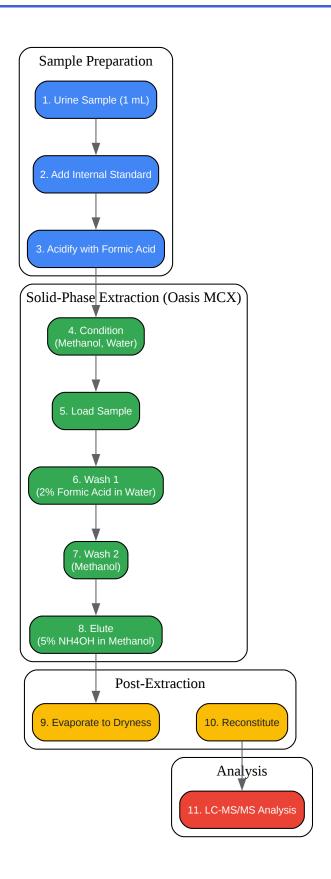
- Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent to dry.
- Loading: Load the pre-treated urine sample (1.1 mL) onto the SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
- Washing:
 - Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.
 - Wash the cartridge with 1 mL of methanol to remove non-polar, non-basic interferences.
- Elution: Elute the **olanzapine ketolactam** and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
- Dry-down and Reconstitution:



- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- \circ Reconstitute the dried extract in 100 μ L of a suitable mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

Workflow Diagram





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Caption: Experimental workflow for the solid-phase extraction of **olanzapine ketolactam** from urine.

Results and Discussion

The mixed-mode SPE protocol provides a clean extract by effectively removing endogenous urine components that can interfere with LC-MS/MS analysis. The Oasis® MCX sorbent retains the basic **olanzapine ketolactam** via strong cation exchange, while also providing reversed-phase retention. The wash steps are critical for removing salts, urea, and other polar and non-polar interferences. Elution with an ammoniated organic solvent disrupts the ionic interaction, allowing for the selective recovery of the analyte.

While specific quantitative data for **olanzapine ketolactam** is not widely available, the recovery and matrix effects are expected to be similar to those of the parent compound, olanzapine, due to their structural similarities. The following tables summarize typical performance data for the SPE of olanzapine and its major metabolites from urine using mixed-mode SPE, which can be used as a benchmark for method validation of **olanzapine ketolactam**.

Quantitative Data

Table 1: SPE Recovery of Olanzapine and its Metabolites from Urine

Compound	Mean Recovery (%)	% RSD
Olanzapine	92.5	4.8
N-desmethyl Olanzapine	88.7	5.2
2-hydroxymethyl Olanzapine	85.4	6.1
Olanzapine Ketolactam	Expected: >85	Expected: <15

Data for olanzapine and its major metabolites are compiled from literature sources employing similar mixed-mode SPE methodologies. Expected values for **olanzapine ketolactam** are based on these findings.

Table 2: Matrix Effects for the Analysis of Olanzapine and its Metabolites in Urine



Compound	Matrix Effect (%)	% RSD
Olanzapine	95.8	3.5
N-desmethyl Olanzapine	92.1	4.1
2-hydroxymethyl Olanzapine	90.3	5.5
Olanzapine Ketolactam	Expected: >85	Expected: <15

Matrix effect is calculated as (peak area in post-extraction spiked sample / peak area in neat solution) x 100%. Values close to 100% indicate minimal ion suppression or enhancement.

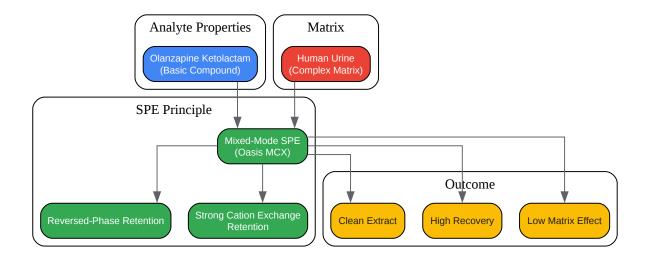
Table 3: LC-MS/MS Parameters for Olanzapine and Ketolactam

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Olanzapine	313.1	256.1	25
Olanzapine Ketolactam	327.1	229.1	30
Olanzapine-d3 (IS)	316.1	259.1	25

These parameters may require optimization based on the specific LC-MS/MS instrument used.

Logical Relationship Diagram





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Caption: Logical relationship of the SPE method for olanzapine ketolactam analysis.

Conclusion

The described solid-phase extraction protocol using Oasis® MCX cartridges provides an effective and reproducible method for the isolation of **olanzapine ketolactam** from human urine. The mixed-mode retention mechanism ensures high selectivity and recovery, resulting in a clean extract suitable for sensitive LC-MS/MS analysis. This application note serves as a comprehensive guide for researchers and scientists in the fields of pharmacology, toxicology, and clinical chemistry for the reliable quantification of this olanzapine metabolite. Method validation, including the determination of recovery, matrix effects, and limits of detection and quantification for **olanzapine ketolactam**, is recommended prior to routine use.

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